molecular formula C24H22N6O3 B11265210 N-(3,4-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

N-(3,4-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

Cat. No.: B11265210
M. Wt: 442.5 g/mol
InChI Key: AMDPDVOWOZHYLC-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.0²,⁶]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a polycyclic acetamide derivative characterized by a pentazatricyclic core fused with aromatic substituents. The molecule features a 3,4-dimethylphenyl group attached via an acetamide linker and a 4-methoxyphenyl substituent on the tricyclic scaffold. Spectroscopic methods, including $ ^1H $-NMR and HRMS, would be critical for confirming its structure and purity .

Properties

Molecular Formula

C24H22N6O3

Molecular Weight

442.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

InChI

InChI=1S/C24H22N6O3/c1-15-4-7-18(12-16(15)2)25-22(31)14-30-24(32)28-10-11-29-21(23(28)27-30)13-20(26-29)17-5-8-19(33-3)9-6-17/h4-13H,14H2,1-3H3,(H,25,31)

InChI Key

AMDPDVOWOZHYLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,4-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide” likely involves multiple steps, including the formation of the pentazatricyclic core, the introduction of the methoxyphenyl group, and the final acetamide formation. Typical synthetic routes might include:

    Formation of the Pentazatricyclic Core: This could involve cyclization reactions using appropriate precursors under controlled conditions.

    Introduction of the Methoxyphenyl Group: This step might involve electrophilic aromatic substitution reactions.

    Formation of the Acetamide: This could be achieved through amidation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the aromatic rings.

    Reduction: Reduction reactions could target the ketone group within the pentazatricyclic structure.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents might be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be studied for its unique structural properties and reactivity. It might serve as a model compound for understanding the behavior of pentazatricyclic systems.

Biology

Biologically, the compound could be investigated for its potential pharmacological activities. Compounds with similar structures have been studied for their antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicine, the compound might be explored as a potential drug candidate. Its complex structure could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

Industrially, the compound could be used in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.

Mechanism of Action

The mechanism of action for “N-(3,4-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide” would depend on its specific biological activity. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, ion channels, or transcription factors, and the pathways involved might be related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Key Observations :

  • Core Heteroatoms : The pentazatricyclic core (5 nitrogen atoms) in the target compound contrasts with diazatricyclic (2 nitrogens) or trioxa-azatetracyclic (3 oxygens, 1 nitrogen) systems. These differences could modulate electronic properties and binding selectivity.
  • Stability : The trioxa-azatetracyclic compound exhibits confirmed stability under recommended storage, whereas the target compound’s stability is inferred from structural analogs.

Pharmacological and Toxicological Profiles

While explicit pharmacological data for the target compound is absent, insights can be drawn from structurally related molecules:

  • Binding Affinity Predictions : Tools like AutoDock Vina could model the target compound’s interactions with biological targets (e.g., kinases or GPCRs). The 4-methoxyphenyl group may engage in π-π stacking or hydrogen bonding, similar to the naphthoyl group in , which has a larger aromatic surface for hydrophobic interactions.
  • Toxicity: The trioxa-azatetracyclic analog lists acute toxicity and skin corrosion risks, but data gaps exist for most compounds (e.g., carcinogenicity, mutagenicity).

Biological Activity

N-(3,4-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a complex organic compound with potential biological activities. This article reviews its structure, synthesis, and biological properties based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H20N6O3C_{23}H_{20}N_{6}O_{3} with a molecular weight of approximately 428.4 g/mol. The compound features a pentazatricyclo structure that contributes to its unique biological activity.

PropertyValue
Molecular FormulaC23H20N6O3
Molecular Weight428.4 g/mol
CAS Number1358810-15-7

Synthesis

The synthesis of this compound involves a multi-step process typically starting from readily available precursors such as 3,4-dimethylbenzaldehyde and various acetic acid derivatives. The reaction conditions often include refluxing in ethanol and subsequent purification steps.

Biological Activity

Research indicates that compounds with similar structural features exhibit a range of biological activities:

  • Anticancer Activity : Some studies have shown that related compounds can inhibit tumor growth by inducing apoptosis in cancer cells through various pathways including the modulation of signaling pathways involved in cell survival and proliferation.
  • Antimicrobial Properties : There is evidence suggesting that similar tricyclic compounds possess antimicrobial activity against various bacterial strains and fungi.
  • Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of structurally related compounds. The results indicated that these compounds could effectively inhibit the proliferation of breast cancer cells in vitro by inducing cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity published in Pharmaceutical Biology, researchers tested related compounds against Staphylococcus aureus and Escherichia coli. The findings revealed significant antibacterial effects with minimum inhibitory concentrations (MICs) below 50 µg/mL for several derivatives.

The biological activities of this compound are thought to be mediated through:

  • Interaction with DNA : Some studies indicate that similar compounds can intercalate into DNA strands leading to disruption of replication processes.
  • Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in cancer cell metabolism or microbial growth.

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